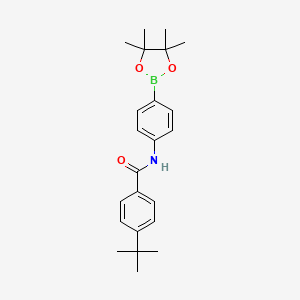

4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

4-tert-Butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boron-containing benzamide derivative characterized by a tert-butyl group on the benzamide ring and a pinacol boronate ester moiety at the para position of the aniline substituent. This compound is synthesized via amide coupling between 4-tert-butylbenzoic acid and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, achieving an 81% yield after silica gel column chromatography purification . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science . Its commercial availability (e.g., from Eon Biotech) underscores its utility as a building block in organic synthesis .

Properties

IUPAC Name |

4-tert-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO3/c1-21(2,3)17-10-8-16(9-11-17)20(26)25-19-14-12-18(13-15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOFUMDOQVNIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves multiple steps:

Formation of the Dioxaborolane Ring: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane ring. The reaction is usually carried out under anhydrous conditions with a suitable catalyst.

Coupling Reaction: The dioxaborolane intermediate is then coupled with a halogenated benzene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base, such as potassium carbonate, and is typically performed in an organic solvent like toluene or DMF.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the coupled product with tert-butylamine in the presence of a coupling agent like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its benzamide moiety is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The benzamide group is a common pharmacophore in drug design, contributing to the compound’s bioactivity.

Industry

In materials science, the compound can be used in the synthesis of polymers and advanced materials. Its unique structural features impart desirable properties such as thermal stability and rigidity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzamide moiety can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The dioxaborolane ring can participate in covalent bonding with nucleophilic sites, further modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Differentiators

- Substituent Impact : The tert-butyl group improves lipophilicity, aiding membrane permeability in biological studies, whereas smaller substituents (e.g., methyl) prioritize synthetic versatility .

- Positional Isomerism : Para-substituted boronates (target compound) exhibit superior electronic communication in conjugated systems compared to meta-substituted variants .

Biological Activity

4-tert-butyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 1872388-26-5) is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H30BNO3

- Molecular Weight : 379.31 g/mol

- Purity : ≥95%

- IUPAC Name : 4-(tert-butyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

The compound features a tert-butyl group and a boron-containing dioxaborolane moiety that contribute to its unique chemical properties and biological activities.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases. For instance, studies have shown that modifications in the carboxamide moiety can enhance GSK-3β inhibitory activity, which is critical in various cellular processes including metabolism and cell proliferation .

Inhibitory Activity Against Kinases

A comparative analysis of related compounds suggests that this compound may exhibit significant inhibitory effects against kinases such as GSK-3β and IKK-β. The IC50 values for related compounds range from 10 to 1314 nM depending on the structural modifications .

Efficacy in Cell Lines

In vitro studies have assessed the cytotoxicity of this compound in various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicate that certain derivatives do not significantly reduce cell viability at concentrations up to 10 µM. However, some compounds demonstrated cytotoxic effects at higher concentrations .

Case Studies

- GSK-3β Inhibition : A study evaluated a series of compounds for their ability to inhibit GSK-3β. The findings suggested that structural modifications could lead to enhanced potency. Compounds with isopropyl or cyclopropyl substituents showed the most significant inhibitory activity .

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory potential of similar compounds in BV-2 cells. The results indicated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels upon treatment with certain derivatives at low concentrations .

Table 1: Inhibitory Activity of Related Compounds Against GSK-3β

| Compound ID | Structure Modification | IC50 (nM) |

|---|---|---|

| I | Isopropyl | 10 |

| II | Cyclopropyl | 20 |

| III | Methyl | 1314 |

| IV | Cyclohexyl | >1000 |

Table 2: Cytotoxicity in Cell Lines

| Compound ID | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| I | HT-22 | 10 | 95 |

| II | BV-2 | 100 | <50 |

| III | HT-22 | 50 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.